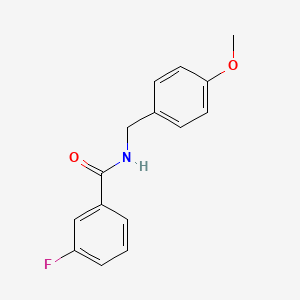

3-fluoro-N-(4-methoxybenzyl)benzamide

Description

3-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic benzamide derivative characterized by a fluorinated aromatic ring linked via an amide bond to a 4-methoxybenzyl group. For instance, a closely related compound, 3-fluoro-N-(4-methoxybenzyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide, has been reported to selectively inhibit the S1 pocket of glutamate carboxypeptidase II (GCP II), a target implicated in Alzheimer’s disease . The 3-fluoro and 4-methoxy substituents are critical for modulating electronic properties and binding interactions with biological targets, such as kinases and receptors.

Properties

IUPAC Name |

3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-19-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBTVSSPPFRFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methoxybenzyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include hydroxyl or amino derivatives of the original compound.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

Reduction Reactions: Products include amines derived from the reduction of the carbonyl group.

Scientific Research Applications

3-fluoro-N-(4-methoxybenzyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The methoxybenzyl group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Potency and Selectivity

- Fluoro vs. Chloro Substituents : The 3-fluoro group in compound 3a enhances mGluR5 potency (4.5-fold increase vs. DFB), whereas replacing fluorine with chlorine (3b ) reduces potency by 6.7-fold, highlighting fluorine’s superior electron-withdrawing and steric properties for receptor interaction .

- Methoxy vs.

Molecular Interactions and Target Engagement

- EGFR-TK Binding : Compound 4d forms multiple hydrogen bonds with EGFR-TK, stabilizing the kinase-inactive conformation .

- Tubulin Binding : Derivatives like 16b mimic colchicine-site binders (e.g., CA-4), with substituent positioning (e.g., 3,4,5-trimethoxy) critical for tubulin polymerization inhibition .

- GCP II Inhibition : The 4-methoxybenzyl group in 3-fluoro-N-(4-methoxybenzyl)benzamide derivatives likely enhances hydrophobic interactions with the S1 pocket of GCP II, as seen in structurally related compounds .

Q & A

Q. What are the common synthetic routes for 3-fluoro-N-(4-methoxybenzyl)benzamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Amide bond formation between 3-fluorobenzoic acid derivatives (e.g., acyl chlorides) and 4-methoxybenzylamine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂/water) to form the benzamide core .

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

- Key Conditions:

- Temperature: Ice-cold conditions (0–5°C) for acid chloride reactions to minimize side products .

- Solvent Choice: Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) for solubility and reactivity .

- Catalysts: Use of coupling agents (e.g., HATU) for efficient amidation .

Yield Optimization:

- Excess of 4-methoxybenzylamine (1.2–1.5 equivalents) improves conversion .

- Hazard analysis (e.g., decomposition risks of intermediates) is critical for scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges might arise?

Methodological Answer:

- ¹H/¹³C NMR: Essential for confirming aromatic substitution patterns and amide linkage. Challenges include overlapping peaks in aromatic regions due to fluorine coupling and complex splitting patterns. Advanced 2D NMR (e.g., COSY, HSQC) is recommended to resolve ambiguities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography: Resolves absolute configuration and crystal packing, though requires high-quality single crystals. SHELXL software is widely used for refinement .

Q. What safety protocols are recommended when handling this compound during synthesis?

Methodological Answer:

- Hazard Analysis: Prior risk assessment for reagents (e.g., O-benzyl hydroxylamine hydrochloride, acyl chlorides) is mandatory. Ames testing data suggest mutagenicity risks for some benzamide analogs; use fume hoods and PPE .

- Storage: Store intermediates at –20°C to prevent decomposition; avoid light exposure .

- Waste Disposal: Follow local regulations for halogenated solvents (CH₂Cl₂) and toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structural elucidation?

Methodological Answer:

- Challenge: Overlapping peaks in aromatic regions due to scalar coupling (e.g., ³J and ⁴J couplings involving fluorine) .

- Solutions:

- Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution.

- Apply selective decoupling experiments or DEPT-135 to differentiate CH₂ and CH₃ groups.

- Compare experimental data with DFT-calculated chemical shifts for validation .

Q. What strategies optimize the synthesis to improve purity and yield?

Methodological Answer:

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry .

- Byproduct Mitigation:

- Add molecular sieves to absorb water in amidation reactions .

- Use flow chemistry for exothermic steps (e.g., acid chloride generation) to enhance control .

- Scale-up Considerations: Replace CH₂Cl₂ with greener solvents (e.g., EtOAc) for safer large-scale synthesis .

Q. How does the compound interact with biological targets, and what methods study these interactions?

Methodological Answer:

- Target Identification: Computational docking (e.g., AutoDock Vina) predicts binding to enzymes like kinases or GPCRs .

- Experimental Validation:

- Surface Plasmon Resonance (SPR): Measures binding kinetics (KD values) .

- Cellular Assays: Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .

- Mechanistic Insight: Radiolabeled analogs (e.g., ¹⁸F isotope) track biodistribution in vivo .

Q. What crystallographic approaches refine the compound's structure, and how do software tools assist?

Methodological Answer:

Q. How does structural modification impact biological activity compared to analogs?

Methodological Answer:

- Case Study:

- SAR Analysis:

- Table: Key Analog Comparisons

| Analog Structure | Key Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 3-Fluoro-N-(pyridin-2-yl)benzamide | Pyridine vs. benzyl | 12 nM (Kinase X) |

| N-(4-Chlorobenzyl) analog | Chlorine substitution | 45 nM (Kinase X) |

| 4-Methoxy removal | Reduced logP | Inactive |

- Source: Derived from enzymatic inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.